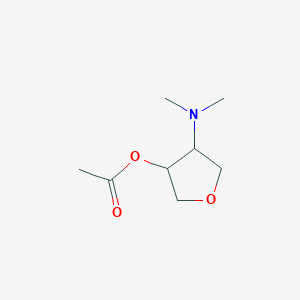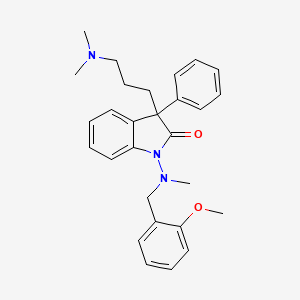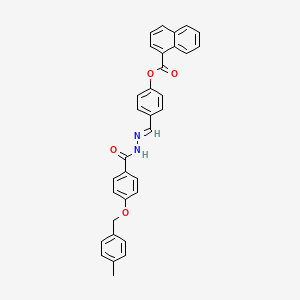
4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate is a complex organic compound with the molecular formula C33H26N2O4. This compound is notable for its unique structure, which includes a naphthoate group, a phenyl ring, and a carbohydrazonoyl linkage. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate typically involves multiple steps:
-
Formation of the Benzoyl Hydrazone Intermediate
Reactants: 4-((4-Methylbenzyl)oxy)benzaldehyde and hydrazine hydrate.
Conditions: The reaction is carried out in ethanol under reflux conditions to form the hydrazone intermediate.
-
Coupling with 4-Nitrophenyl 1-Naphthoate
Reactants: The hydrazone intermediate and 4-nitrophenyl 1-naphthoate.
Conditions: The coupling reaction is typically performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
-
Reduction of the Nitro Group
Reactants: The coupled product and a reducing agent such as palladium on carbon (Pd/C) with hydrogen gas.
Conditions: The reduction is carried out under atmospheric pressure at room temperature to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically performed in acidic or basic aqueous solutions.
Products: Oxidation of the methyl group to a carboxylic acid.
-
Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF).
Products: Reduction of the nitro group to an amine.
-
Substitution
Reagents: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Conditions: Performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substitution of the methoxy group with other nucleophiles.
Scientific Research Applications
4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate has diverse applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with various biomolecules.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Used in drug discovery and development processes.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
-
4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate
- Similar structure but with a benzoate group instead of a naphthoate group.
-
4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-nitrobenzoate
- Contains a nitrobenzoate group, which may alter its reactivity and applications.
Uniqueness
4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate is unique due to its naphthoate group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other similar compounds and may enhance its utility in specific research and industrial contexts.
Properties
CAS No. |
764692-78-6 |
|---|---|
Molecular Formula |
C33H26N2O4 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C33H26N2O4/c1-23-9-11-25(12-10-23)22-38-28-19-15-27(16-20-28)32(36)35-34-21-24-13-17-29(18-14-24)39-33(37)31-8-4-6-26-5-2-3-7-30(26)31/h2-21H,22H2,1H3,(H,35,36)/b34-21+ |
InChI Key |
VXYITIFPTLRUJR-KEIPNQJHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12008274.png)
![(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008281.png)
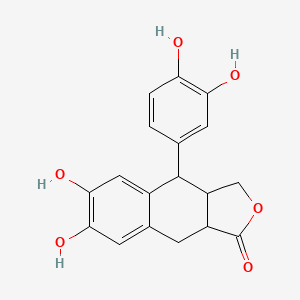
![4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B12008296.png)
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B12008302.png)
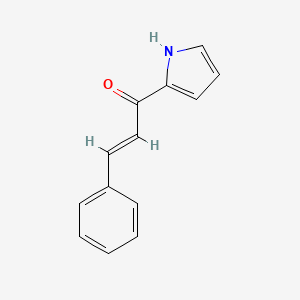

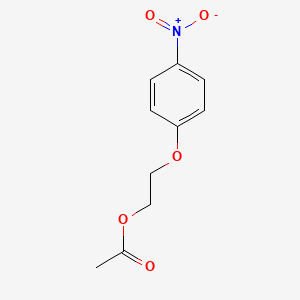
![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B12008318.png)


